N-(4-bromophenyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(4-bromophenyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group attached to a benzamide structure, with two methoxy groups at the 2 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,3-dimethoxybenzamide typically involves the condensation of 4-bromoaniline with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex in anhydrous conditions.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the methoxy groups can participate in hydrogen bonding and other interactions. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-(4-bromophenyl)-2,3-dimethoxybenzamide can be compared to other benzamide derivatives, such as:
N-(4-chlorophenyl)-2,3-dimethoxybenzamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-(4-fluorophenyl)-2,3-dimethoxybenzamide: Contains a fluorine atom, which can influence its pharmacokinetic properties.
N-(4-methylphenyl)-2,3-dimethoxybenzamide: The presence of a methyl group can alter its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(4-bromophenyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromophenyl group and two methoxy substituents on a benzamide backbone. The presence of the bromine atom can influence its lipophilicity and biological interactions compared to similar compounds with other halogen substituents.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . It has been shown to modulate various cell signaling pathways, particularly those associated with the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .
- PI3K/Akt Pathway : The compound may inhibit the activation of Akt, a key player in cancer cell survival, thereby promoting apoptosis in cancer cells .
- Receptor Interaction : It has been suggested that this compound interacts with sigma receptors, which are implicated in various cellular processes including tumor growth regulation .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity . The compound's structure allows it to disrupt bacterial cell membranes and inhibit essential bacterial functions .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological effects of this compound:
Case Study: Anticancer Efficacy
In a specific study involving human melanoma cells (A375M), treatment with this compound resulted in a significant reduction in tumor growth. The study utilized microPET imaging to monitor metabolic changes in the tumors post-treatment, indicating an initial increase in glucose metabolism followed by tumor regression .
Properties
CAS No. |
865664-72-8 |
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Molecular Formula |
C15H14BrNO3 |
Molecular Weight |
336.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
TYYJBICXHQCUAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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